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Compound of Interest

Compound Name: ASP 8477

Cat. No.: B15618899 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Fatty Acid Amide Hydrolase (FAAH) Inhibitor Pharmacokinetics with Supporting Experimental

Data.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of ASP8477

and other prominent fatty acid amide hydrolase (FAAH) inhibitors. The data presented is

collated from various preclinical and clinical studies to offer a clear, objective overview for

researchers and professionals in the field of drug development.

Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for ASP8477 and other

selected FAAH inhibitors. These values are derived from various studies and are intended for

comparative purposes. It is important to consult the original publications for detailed study

designs and patient populations.
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FAAH
Inhibitor

Dose
Cmax
(ng/mL)

Tmax (hr)
Half-life
(t½) (hr)

AUC

Key
Findings
&
Citations

ASP8477 20-100 mg

(multiple

ascending

doses)

- Rapid

absorption

- Increased

in a more

than dose-

proportiona

l manner

Was well

tolerated in

a Phase I

study.[1] A

Phase II

study in

patients

with

peripheral

neuropathi

c pain did

not show a

significant

treatment

difference

compared

with

placebo.[2]

[3][4]

Preclinical

studies in

rats

showed

analgesic

effects

persisting

for at least

4 hours,

consistent

with its

inhibitory

effect on

FAAH in
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the brain.

[5]

BIA 10-

2474

0.25-100

mg (single

dose), 2.5-

50 mg

(multiple

dose)

-
Rapidly

absorbed

8-10 (Day

10)

Linear

relationship

between

dose and

AUC

Reached

steady

state within

5-6 days. A

tragic

fatality

occurred in

a Phase I

trial at a 50

mg multiple

dose.

JNJ-

42165279

10-100 mg

(multiple

ascending

dose)

- - - -

Produced

potent

central and

peripheral

FAAH

inhibition.

Saturation

of brain

FAAH

occupancy

occurred at

doses ≥10

mg.

PF-

04457845

0.1-40 mg

(single

dose), 0.5-

8 mg

(multiple

dose)

- 0.5-1.2 - Exposure

increased

suprapropo

rtionally

from 0.1 to

10 mg, and

proportiona

lly from 10

to 40 mg.

Was

rapidly

absorbed.

Steady-

state was

achieved

by day 7.

Food had

no effect

on its
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pharmacok

inetics.

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the plasma concentration-time curve. Dashes indicate data not readily

available in the reviewed sources.

Signaling Pathway of FAAH Inhibition
Inhibition of FAAH potentiates the endocannabinoid system by preventing the breakdown of

anandamide (AEA), a key endogenous cannabinoid. This leads to increased AEA levels, which

can then activate cannabinoid receptors (CB1 and CB2), resulting in various physiological

effects, including analgesia.
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FAAH Inhibition Signaling Pathway

Experimental Protocols
Measurement of FAAH Activity
A common method to determine FAAH activity involves a fluorometric assay.[6][7] This assay is

suitable for high-throughput screening of potential FAAH inhibitors.
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Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methyl-

coumarin amide (AAMCA). FAAH catalyzes the hydrolysis of this non-fluorescent substrate to

produce arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin

(AMC). The rate of AMC formation, measured by fluorescence intensity, is directly proportional

to the FAAH activity.

General Procedure:

Sample Preparation: Tissues or cells are homogenized in an appropriate buffer and

centrifuged to obtain a supernatant or microsomal fraction containing the FAAH enzyme.[8]

Reaction Mixture: A reaction mix is prepared containing the FAAH assay buffer and the

AAMCA substrate.

Assay: The sample (or a positive control containing purified FAAH) is added to the reaction

mixture in a 96-well plate.

Kinetic Measurement: The fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm)

is measured kinetically over a period of 10-60 minutes at 37°C.[8]

Data Analysis: The FAAH activity is calculated from the linear portion of the fluorescence

versus time curve, often by comparison to an AMC standard curve.
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FAAH Activity Assay Workflow

Pharmacokinetic Analysis
Pharmacokinetic parameters are determined through clinical trials, typically in Phase I studies

with healthy volunteers.
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General Procedure:

Drug Administration: The FAAH inhibitor is administered to subjects, often in single

ascending dose and multiple ascending dose cohorts.

Sample Collection: Blood samples are collected at various time points post-dosing.

Bioanalysis: Plasma concentrations of the drug are quantified using a validated and sensitive

method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key

pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life using specialized software.
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Pharmacokinetic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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